molecular formula C10H15FSi B1593584 (4-Fluorophenyl)methyl-trimethylsilane CAS No. 706-25-2

(4-Fluorophenyl)methyl-trimethylsilane

Cat. No.: B1593584
CAS No.: 706-25-2
M. Wt: 182.31 g/mol
InChI Key: DRMOHBPANQTRSK-UHFFFAOYSA-N
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Description

It is a colorless liquid commonly used in organic synthesis as a protecting group for alcohols and a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)methylsilane typically involves the reaction of 4-fluorobenzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production methods for (4-Fluorophenyl)methylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)methylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-fluorobenzaldehyde.

    Reduction: It can be reduced to form 4-fluorotoluene.

    Substitution: The trimethylsilyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like water or ammonia under acidic or basic conditions.

Major Products Formed

    Oxidation: 4-Fluorobenzaldehyde

    Reduction: 4-Fluorotoluene

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluorophenyl)methylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Applied in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)(trimethyl)silane
  • 4-Fluorobenzyltrimethylsilane
  • 4-Fluorophenyltrimethylsilane

Uniqueness

(4-Fluorophenyl)methylsilane is unique due to its specific combination of a fluorinated benzyl group and a trimethylsilyl group. This combination imparts unique reactivity and stability, making it particularly useful in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

(4-fluorophenyl)methyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FSi/c1-12(2,3)8-9-4-6-10(11)7-5-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMOHBPANQTRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305247
Record name [(4-Fluorophenyl)methyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706-25-2
Record name NSC170016
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170016
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(4-Fluorophenyl)methyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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